![molecular formula C28H29N3O2S B2842427 N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide CAS No. 532970-30-2](/img/structure/B2842427.png)
N-(2-(3-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes an indole ring, a thiourea linkage, and an amide group. These structural motifs are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indole ring system is a common structural motif in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the presence of various functional groups would all play a role .Scientific Research Applications
Cardiovascular and Anti-ulcer Properties
Research on compounds with structural similarities or related functional groups has demonstrated significant biological activities, including cardiovascular effects and anti-ulcer properties. For example, cardiovascular activities of certain anti-ulcer drugs were investigated, showing an increase in celiac and mesenteric arterial blood flow, an increase in cardiac contractility, and effects on respiratory rate, blood pressure, and heart rate in animal models (Hirohashi et al., 1993). Additionally, compounds synthesized for anti-ulcer activities demonstrated significant preventive effects against water-immersion stress-induced gastric ulceration in rats, highlighting the therapeutic potential of chemically related compounds in gastrointestinal health (Hosokami et al., 1992).
Synthesis and Characterization of Polyimides
In the realm of materials science, novel aromatic polyimides were synthesized and characterized, demonstrating solubility in organic solvents and high thermal stability. These materials, derived from synthesized diamines, show potential for applications in electronics and as advanced materials due to their desirable physical properties (Butt et al., 2005).
Impurities in Pharmaceutical Compounds
The identification, isolation, and synthesis of impurities in pharmaceutical compounds such as Repaglinide highlight the importance of chemical analysis and quality control in drug development. Understanding and controlling the formation of impurities can lead to safer and more effective medications (Kancherla et al., 2018).
Metal-Catalyzed Reactions
The synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and its potential for metal-catalyzed C–H bond functionalization reactions showcases the applicability of similar compounds in organic synthesis and catalysis (Al Mamari et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-19-10-8-13-24(21(19)3)30-27(32)18-34-26-17-31(25-14-7-6-12-23(25)26)16-15-29-28(33)22-11-5-4-9-20(22)2/h4-14,17H,15-16,18H2,1-3H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDOPRVEJWCWFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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